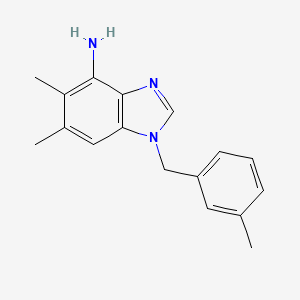

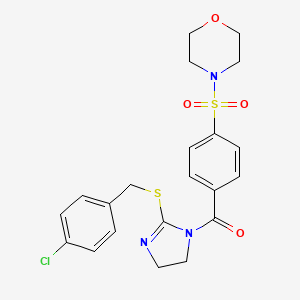

![molecular formula C13H8BrFO B2902798 3-Bromo-5-fluoro-[1,1'-biphenyl]-4-carbaldehyde CAS No. 2244721-36-4](/img/structure/B2902798.png)

3-Bromo-5-fluoro-[1,1'-biphenyl]-4-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

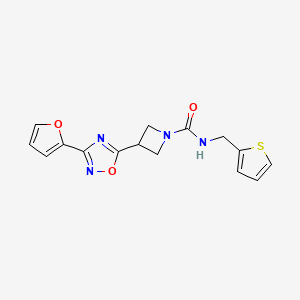

“3-Bromo-5-fluoro-[1,1’-biphenyl]-4-carbaldehyde” is an organic compound. It has a molecular weight of 251.1 . It is a liquid in its physical form .

Molecular Structure Analysis

The molecular structure of “3-Bromo-5-fluoro-[1,1’-biphenyl]-4-carbaldehyde” consists of a biphenyl group (two connected phenyl rings) with bromine and fluorine substituents . The InChI code for this compound is 1S/C12H8BrF/c13-11-6-10(7-12(14)8-11)9-4-2-1-3-5-9/h1-8H .Physical And Chemical Properties Analysis

“3-Bromo-5-fluoro-[1,1’-biphenyl]-4-carbaldehyde” is a liquid . Its molecular weight is 251.1 . Unfortunately, other specific physical and chemical properties like boiling point, melting point, solubility, etc., are not available in the sources I found.Applications De Recherche Scientifique

3-Bromo-5-fluoro-[1,1'-biphenyl]-4-carbaldehyde is used in the synthesis of a variety of organic compounds. It has been used in the development of a range of new drugs, such as antifungal agents, antibiotics, and anti-inflammatory agents. It has also been used in the synthesis of other compounds, such as dyes, pigments, and catalysts.

Mécanisme D'action

Target of Action

The primary targets of 3-Bromo-5-fluoro-[1,1’-biphenyl]-4-carbaldehyde are likely to be proteins or enzymes that interact with biphenyl compounds . Biphenyl compounds have been found to be a fundamental backbone in synthetic organic chemistry and natural products due to their omnipresence in medicinally active compounds, marketed drugs, and natural products .

Mode of Action

The compound’s interaction with its targets is likely to involve electrophilic substitution reactions, similar to other biphenyl compounds . The Suzuki–Miyaura (SM) coupling reaction, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction, is often involved in the synthesis of such compounds . In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation then occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The biochemical pathways affected by 3-Bromo-5-fluoro-[1,1’-biphenyl]-4-carbaldehyde are likely to be those involving the proteins or enzymes it targets. The exact pathways would depend on the specific targets and their roles in cellular processes. Biphenyl compounds are known to be involved in a wide range of biological and medicinal applications .

Result of Action

The molecular and cellular effects of 3-Bromo-5-fluoro-[1,1’-biphenyl]-4-carbaldehyde’s action would depend on its specific targets and the changes induced by its interaction with these targets. Given the wide range of biological activities associated with biphenyl compounds , the effects could potentially be diverse.

Action Environment

The compound’s action, efficacy, and stability could be influenced by various environmental factors, such as temperature, pH, and the presence of other compounds. For example, the Suzuki–Miyaura coupling reaction used in the synthesis of such compounds is known to be exceptionally mild and functional group tolerant .

Avantages Et Limitations Des Expériences En Laboratoire

The main advantage of using 3-Bromo-5-fluoro-[1,1'-biphenyl]-4-carbaldehyde in lab experiments is that it is a relatively inexpensive and readily available compound. It is also relatively easy to synthesize, making it a useful intermediate in the synthesis of a variety of organic compounds. The main limitation of using this compound in lab experiments is that its biochemical and physiological effects are largely unknown, making it difficult to predict the effects of the compound on living organisms.

Orientations Futures

The future directions for research on 3-Bromo-5-fluoro-[1,1'-biphenyl]-4-carbaldehyde include further investigation into its biochemical and physiological effects, as well as its potential use in the development of new drugs and other compounds. Additionally, further research should be conducted into the synthesis of this compound, as well as the development of new methods for its synthesis. Finally, research should be conducted into the potential uses of this compound in a variety of applications, such as medical, industrial, and agricultural.

Méthodes De Synthèse

3-Bromo-5-fluoro-[1,1'-biphenyl]-4-carbaldehyde can be synthesized in a two-step process using bromination of 1,1'-biphenyl-4-carbaldehyde followed by fluorination. In the first step, 1,1'-biphenyl-4-carbaldehyde is reacted with bromine in aqueous solution to form 3-bromo-1,1'-biphenyl-4-carbaldehyde. The second step involves the reaction of 3-bromo-1,1'-biphenyl-4-carbaldehyde with a fluorinating agent, such as N-fluorobenzenesulfonimide, to form this compound.

Propriétés

IUPAC Name |

2-bromo-6-fluoro-4-phenylbenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrFO/c14-12-6-10(7-13(15)11(12)8-16)9-4-2-1-3-5-9/h1-8H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJHQNXPRCDCGCN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(C(=C2)Br)C=O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrFO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

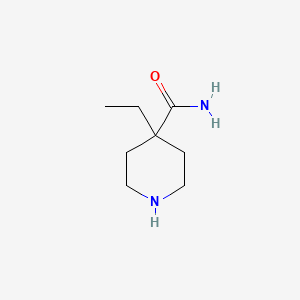

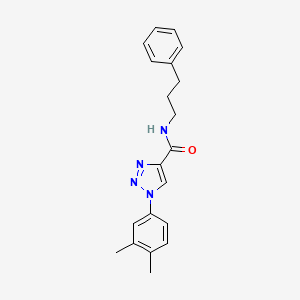

![Ethyl 6-bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate](/img/structure/B2902718.png)

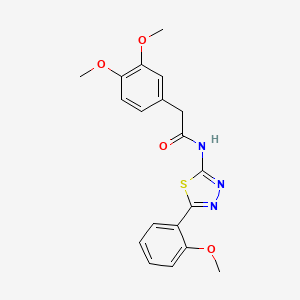

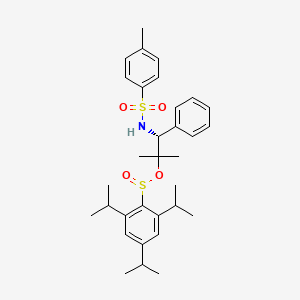

![N-benzyl-N-(6-methoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2902728.png)

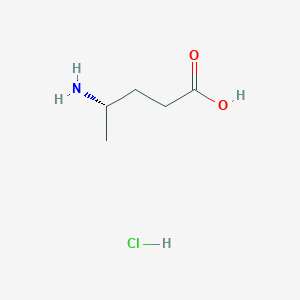

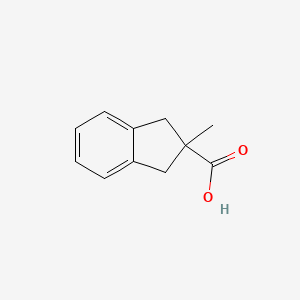

![N-(3-chloro-4-methylphenyl)-2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2902729.png)

![2-(4-ethoxyphenyl)-N-[2-[(4-fluoro-3-methylphenyl)sulfonyl]-2-(2-thienyl)ethyl]acetamide](/img/structure/B2902733.png)